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Compound of Interest

Compound Name: Pericosine A

Cat. No.: B15585662

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereoselective synthesis of
Pericosine A and its halogenated analogs, potent antitumor agents isolated from the marine-
derived fungus Periconia byssoides. The methodologies described are based on established
total syntheses, offering a guide for the preparation of these complex molecules for further
biological evaluation and drug development.

Introduction

Pericosine A is a carbasugar that has demonstrated significant cytotoxic activity against
various cancer cell lines.[1][2] Its unique, highly functionalized cyclohexene core makes it an
attractive target for synthetic chemists. The stereoselective synthesis of Pericosine A and its
analogs is crucial for structure-activity relationship (SAR) studies and the development of new
therapeutic agents. The protocols outlined below detail the synthesis of both enantiomers of
Pericosine A, starting from commercially available chiral pool materials, (-)-quinic acid and (-)-
shikimic acid, as well as the synthesis of 6-halo-substituted analogs.

Data Presentation

The following tables summarize the yields for the key steps in the synthesis of (+)- and (-)-
Pericosine A and its 6-halo-substituted analogs.
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Table 1: Synthesis of (+)-Pericosine A from (-)-Quinic Acid

Reagents and

Step Reaction . Product Yield (%)
Conditions
Conversion of ]
o ] Literature
(-)-quinic acid to )
1 procedure with Alcohol (17" -
alcohol o
] ) modifications
intermediate
o Excess SOClzin  Chlorinated
2 Chlorination 42
dry CH2Cl2 product (23)
) (+)-Pericosine A
3 Deprotection TFA 66
4)
Table 2: Synthesis of (-)-Pericosine A from (-)-Shikimic Acid
. Reagents and .
Step Reaction . Product Yield (%)
Conditions
Conversion of
(-)-shikimic acid Literature )
1 Intermediate -
to key procedure
intermediate
o SOCIz in dry Chlorinated
2 Chlorination ] ) -
CH2Cl2 intermediate
) (-)-Pericosine A
3 Deprotection TFA 66

(4)

Table 3: Synthesis of 6-Halo-Substituted Pericosine A Analogs
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Halogenation Intermediate Yield Final Product Yield

Analo
. Reagent (%) (%)

(-)-6-Fluoropericosine (HF)n/pyridine

A complex

(-)-6-Bromopericosine

BHzBr-SMe: 94 87
A
(-)-6-lodopericosine A Alls 60 76
(+)-6-Bromopericosine

BH2Br-SMe2 - 78
A
(+)-6-lodopericosine A Alls 72

Experimental Protocols

Protocol 1: Synthesis of (+)-Pericosine A from (-)-Quinic
Acid

This protocol is adapted from the first total synthesis of (+)-Pericosine A.[1][2]

Step 1: Preparation of Alcohol Intermediate (17°)

Commercially available (-)-quinic acid is converted to the alcohol intermediate (17') according
to established literature procedures with some modifications.[2]

Step 2: Stereoselective Chlorination

To a solution of the alcohol intermediate (6) in dry CH2Cl2z, add excess thionyl chloride
(SOCI2) at 0 °C.

Stir the reaction mixture at room temperature until the starting material is consumed
(monitored by TLC).

Quench the reaction by carefully adding saturated aqueous NaHCO:s.

Extract the aqueous layer with CH2Cl-.
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o Combine the organic layers, dry over anhydrous MgSOa, filter, and concentrate under
reduced pressure.

» Purify the crude product by silica gel column chromatography to afford the chlorinated
product (23).[1][2]

Step 3: Deprotection to Yield (+)-Pericosine A (4)

Dissolve the chlorinated product (23) in trifluoroacetic acid (TFA).

Stir the mixture at room temperature for the specified time.

Remove the TFA under reduced pressure.

Purify the residue by HPLC to obtain (+)-Pericosine A (4).[1][2]

Protocol 2: Synthesis of 6-Halo-Substituted Pericosine A
Analogs

This protocol describes the synthesis of 6-bromo, 6-iodo, and 6-fluoro analogs of Pericosine
A.

Synthesis of (-)-6-Bromopericosine A

» Bromination of syn-epoxide (-)-8: To a solution of syn-epoxide (-)-8 (112.8 mg, 0.42 mmol) in
Et2O (5 mL), add a 1.0 M solution of BH2Br-SMe2 in CH2Cl2z (0.48 mL, 0.42 mmol) at -78 °C.
Stir for 5 hours at -78 °C. Quench the reaction with saturated aqueous NH4Cl and extract
with CH2Clz. Dry the combined organic layers over MgSOa, filter, and evaporate to give
(-)-10Br (139.7 mg, 94% yield).

» Deprotection: To a solution of (-)-10Br (41.3 mg, 0.12 mmol) in MeOH (2.0 mL), add Dowex®
50WX8-H (102.5 mg) and stir for 56 hours at room temperature. Filter the reaction mixture
and concentrate the filtrate. Purify the residue by silica gel column chromatography
(CH2Cl2:MeOH = 95:5) to afford (-)-1Br (27.6 mg, 87% vyield).

Synthesis of (-)-6-lodopericosine A
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 lodination of (-)-8: To a solution of (-)-8 (14.4 mg, 0.056 mmol) in CH2Cl2 (1.0 mL) at O °C,
add Alls (7.9 mg, 0.019 mmol). Stir for 2 hours at 0 °C. Quench with saturated aqueous
NaHCOs and extract with CH2Clz. Dry the combined organic layers over MgSOu4, filter, and
evaporate. Purify the crude product by silica gel column chromatography (Hexane:EtOAc =
5:1) to afford (-)-10I (15.5 mg, 60% vyield).

o Deprotection: Treat (-)-101 with TFA in MeOH to give (-)-1I in 76% yield.
Synthesis of (-)-6-Fluoropericosine A

e Fluorination of (-)-8: To a solution of (-)-8 (13.4 mg, 0.050 mmol) in CH2Cl2 (1.0 mL) in a
polyethylene tube at 0 °C, add (HF)n/pyridine complex (12.5 mL). Stir for 15 minutes at 0 °C.
Quench with saturated aqueous NaHCOs and extract with CH2Clz.

o Deprotection: The resulting intermediate is deprotected using standard conditions to yield the

final product.

Visualizations

Diagram 1: Synthetic Pathway to (+)-Pericosine A from (-)-Quinic Acid
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Caption: A simplified workflow for the total synthesis of (+)-Pericosine A.

Diagram 2: General Workflow for Synthesis of 6-Halo-Pericosine A Analogs

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b15585662?utm_src=pdf-body-img
https://www.benchchem.com/product/b15585662?utm_src=pdf-body
https://www.benchchem.com/product/b15585662?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE iy & i

Synthesis of 6-Halo-Pericosine A Analogs
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Caption: General synthetic route to 6-halogenated Pericosine A analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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